molecular formula C15H12FNO3 B250425 Methyl 3-[(4-fluoroanilino)carbonyl]benzoate

Methyl 3-[(4-fluoroanilino)carbonyl]benzoate

Cat. No.: B250425
M. Wt: 273.26 g/mol
InChI Key: WINQBWBTSFRJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-fluoroanilino)carbonyl]benzoate, also known as MFAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and drug development. This compound belongs to the family of benzoates and is synthesized through a multi-step process involving the reaction of various chemicals. In

Scientific Research Applications

Methyl 3-[(4-fluoroanilino)carbonyl]benzoate has shown potential applications in the field of medicine and drug development. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of various cancer cells like breast cancer, lung cancer, and leukemia. This compound has also been studied for its anti-inflammatory properties and has shown potential in treating diseases like rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-fluoroanilino)carbonyl]benzoate involves the inhibition of various enzymes like COX-2 and MMPs, which are involved in the growth and proliferation of cancer cells and inflammation. This compound also induces apoptosis, which is the programmed cell death of cancer cells. The exact mechanism of action of this compound is still under investigation and requires further research.
Biochemical and Physiological Effects:
This compound has shown to have minimal toxicity and has not shown any significant side effects in animal studies. It has been found to have good bioavailability and is rapidly absorbed in the body. This compound has also been found to have good stability and can be stored for long periods without any significant degradation.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 3-[(4-fluoroanilino)carbonyl]benzoate in lab experiments include its high purity, good stability, and low toxicity. However, the limitations include the multi-step synthesis process, which can be time-consuming and costly. Also, the exact mechanism of action of this compound is still under investigation, which limits its use in certain experiments.

Future Directions

The future directions for research on Methyl 3-[(4-fluoroanilino)carbonyl]benzoate include studying its potential applications in treating other diseases like Alzheimer's and Parkinson's disease. Further investigation is also required to understand the exact mechanism of action of this compound and to develop more efficient synthesis methods. The potential of this compound as a drug candidate also requires further investigation, including its pharmacokinetics, pharmacodynamics, and efficacy in clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in the field of medicine and drug development. Its anti-cancer and anti-inflammatory properties have been studied extensively, and it has shown promising results in inhibiting the growth of various cancer cells and treating diseases like rheumatoid arthritis and multiple sclerosis. Further research is required to understand the exact mechanism of action of this compound and to develop more efficient synthesis methods. The potential of this compound as a drug candidate also requires further investigation, including its pharmacokinetics, pharmacodynamics, and efficacy in clinical trials.

Synthesis Methods

The synthesis of Methyl 3-[(4-fluoroanilino)carbonyl]benzoate involves a multi-step process that begins with the reaction of 4-fluoroaniline and methyl chloroformate to form N-(4-fluoroanilino)formamide. This intermediate product is then reacted with benzoic acid in the presence of a catalyst to form the final product, this compound. The purity of the final product is determined through various analytical techniques like HPLC, NMR, and mass spectrometry.

Properties

Molecular Formula

C15H12FNO3

Molecular Weight

273.26 g/mol

IUPAC Name

methyl 3-[(4-fluorophenyl)carbamoyl]benzoate

InChI

InChI=1S/C15H12FNO3/c1-20-15(19)11-4-2-3-10(9-11)14(18)17-13-7-5-12(16)6-8-13/h2-9H,1H3,(H,17,18)

InChI Key

WINQBWBTSFRJDI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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